molecular formula C3H3ClF3IO3S B6591197 2-Iodo-3,3,3-trifluoropropyl chlorosulfate CAS No. 1309602-68-3

2-Iodo-3,3,3-trifluoropropyl chlorosulfate

Cat. No. B6591197
M. Wt: 338.47 g/mol
InChI Key: MBMKXUMARAUYHE-UHFFFAOYSA-N
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Description

2-Iodo-3,3,3-trifluoropropyl chlorosulfate is a chemical compound with the CAS number 1309602-68-3 . It has a molecular formula of C3H3ClF3IO3S and a molecular weight of 338.47 .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3,3,3-trifluoropropyl chlorosulfate consists of iodine, chlorine, fluorine, sulfur, and oxygen atoms along with a propyl (3 carbon) backbone . For a detailed structural analysis, it would be best to refer to a molecular modeling software or database that can provide a 3D visualization of the molecule.


Chemical Reactions Analysis

Specific chemical reactions involving 2-Iodo-3,3,3-trifluoropropyl chlorosulfate are not available in the web search results . The reactivity of this compound would likely depend on the conditions and reactants present.

Scientific Research Applications

Domino Approach for Synthesis of β-Trifluoromethylstyrenes

Research by Prakash et al. (2012) introduced a domino approach of Heck coupling to synthesize β-trifluoromethylstyrene derivatives from iodoarenes and 1-iodo-3,3,3-trifluoropropane. This method provides an alternative to using low-boiling, gaseous reagents, emphasizing the synthetic utility of trifluoromethylated compounds in creating valuable chemical structures without the need for additives and phosphines in the catalytic system (Prakash, Hema S. Krishnan, Parag V. Jog, Anjali P. Iyer, & G. Olah, 2012).

Regio- and Stereo-Specific Preparation of Trifluoromethylated Compounds

Zhang et al. (2008) developed a methodology for synthesizing iodo-containing trifluoromethylated building blocks, leading to the regio- and stereo-specific preparation of (E)-1-aryl-3,3,3-trifluoro-1-iodo-propenes. These compounds were further utilized in palladium-catalyzed Sonogashira reactions with terminal alkynes to produce trifluoromethyl-containing 1,3-enynes, demonstrating the compound's role in creating complex molecular structures with high yield (Zhang, Mu-Wang Chen, P. Zhong, & Mao‐Lin Hu, 2008).

Hypervalent Iodine(III) Reagents in Organic Synthesis

A comprehensive review by Zhdankin (2009) outlines the chemistry of hypervalent iodine(III) compounds, including derivatives similar to 2-Iodo-3,3,3-trifluoropropyl chlorosulfate, focusing on their synthetic applications. These compounds facilitate mild and highly selective oxidative transformations, showcasing the broader utility of iodine(III) reagents in organic synthesis for achieving environmentally friendly reactions (Zhdankin, 2009).

Synthesis and Application of Trifluoromethylated Allenes, Arylacetylenes, and Enynes

Shimizu et al. (2009) highlighted the synthetic versatility of 3,3,3-trifluoropropynyl-substituted compounds as building blocks for creating trifluoromethyl groups in target molecules. This work underscores the importance of developing novel synthetic methods for incorporating such groups into organic compounds, thus expanding the repertoire of trifluoromethylated compounds for medicinal chemistry (Shimizu, M. Higashi, Y. Takeda, Masahito Murai, G. Jiang, Y. Asai, Y. Nakao, E. Shirakawa, & T. Hiyama, 2009).

Safety And Hazards

The safety and hazards associated with 2-Iodo-3,3,3-trifluoropropyl chlorosulfate are not detailed in the web search results . It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Future Directions

The future directions for the use and study of 2-Iodo-3,3,3-trifluoropropyl chlorosulfate are not specified in the web search results . The potential applications of this compound would likely depend on its physical and chemical properties, as well as the needs of the chemical industry.

properties

IUPAC Name

3-chlorosulfonyloxy-1,1,1-trifluoro-2-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF3IO3S/c4-12(9,10)11-1-2(8)3(5,6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMKXUMARAUYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)OS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF3IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3,3,3-trifluoropropyl chlorosulfate

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